1-methyl-6-oxo-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
1-methyl-6-oxo-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazolopyrazine moiety and a pyridazinone core. These structural features contribute to its potential as a therapeutic agent, particularly in the inhibition of specific kinases involved in cancer progression .
Mechanism of Action
Target of Action
Similar compounds, such as other [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive and gram-negative bacteria . They have also shown potential as c-Met kinase inhibitors .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets and cause changes that result in antibacterial activities . For instance, some compounds have exhibited superior antibacterial activities, comparable to the first-line antibacterial agent ampicillin .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to their antimicrobial and antiviral activities .
Result of Action
Similar compounds have shown to exhibit antibacterial activities against both gram-positive and gram-negative bacteria . They have also shown potential as c-Met kinase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-6-oxo-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from commercially available reagents. The reaction conditions often require the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The scalability of the synthesis is crucial for producing sufficient quantities for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
1-methyl-6-oxo-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazolopyrazine moiety, often using halogenated derivatives as intermediates
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, dimethylformamide), bases (e.g., triethylamine, sodium hydroxide), and acids (e.g., hydrochloric acid, acetic acid). Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux, depending on the specific reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives .
Scientific Research Applications
1-methyl-6-oxo-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share the triazolopyrazine core and have been studied for their kinase inhibitory properties.
Pyridazinone derivatives: Compounds with a pyridazinone core are known for their biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
1-methyl-6-oxo-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1,6-dihydropyridazine-3-carboxamide is unique due to its combination of the triazolopyrazine and pyridazinone moieties, which confer enhanced kinase inhibitory activity and selectivity. This dual functionality makes it a promising candidate for further development as a therapeutic agent .
Properties
IUPAC Name |
1-methyl-6-oxo-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N8O2/c1-21-12(24)3-2-11(20-21)15(25)18-10-4-6-22(8-10)13-14-19-17-9-23(14)7-5-16-13/h2-3,5,7,9-10H,4,6,8H2,1H3,(H,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXXPVRJXNRWGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2CCN(C2)C3=NC=CN4C3=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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